molecular formula C11H11N3O4 B7784129 Pyr-pna

Pyr-pna

Cat. No. B7784129
M. Wt: 249.22 g/mol
InChI Key: HGNBEWLBSCSJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyr-pna is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DNA-Recognition and Gene-Specific Agents : Pyr-PNA, a type of peptide nucleic acid, has been found to form triplex structures with double-stranded DNA. This ability is crucial for designing gene-specific diagnostic or therapeutic agents (Wittung, Nielsen, & Nordén, 1997).

  • Environmental Photochemistry : In environmental photochemistry, this compound (p-Nitroanisole/Pyridine) actinometers have been used for measuring photon irradiance, with updated equations for pyridine dependence being developed for more accurate assessments (Laszakovits et al., 2017).

  • Gene Modulation and Therapeutic Applications : PNA, including this compound, has properties like resistance to enzymatic digestion and high hybridization affinity towards DNA and RNA. This makes it a promising approach for gene alteration in therapeutic applications, including anti-cancer therapy and anti-microbial strategies (Montazersaheb, Hejazi, & Nozad Charoudeh, 2018).

  • DNA Damage and Repair Mechanisms : this compound plays a role in the study of DNA damage, particularly in the formation of pyrimidine dimers, a key process in photochemical damage to DNA (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011).

  • Molecular Genetics and Cytogenetics : Due to its unique physico-chemical properties, this compound has found extensive use in molecular biology procedures and diagnostic assays, especially as molecular hybridization probes (Pellestor & Paulasova, 2004).

  • Nanoscale Materials and Biosensors : The lack of a negative charge on the PNA backbone, including this compound, results in high-affinity hybridization, leading to its application in various DNA/RNA detection assays, nucleic acid labeling, and the assembly of nanoscale materials (Achim, Armitage, Ly, & Schneider, 2008).

properties

IUPAC Name

N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNBEWLBSCSJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.